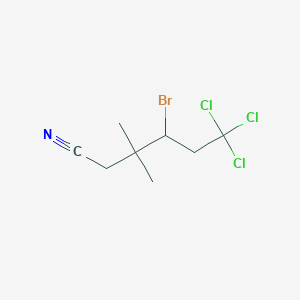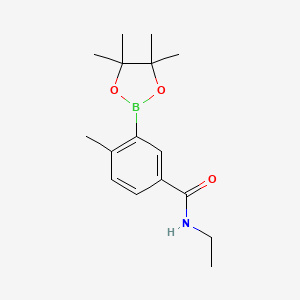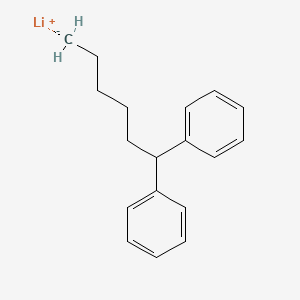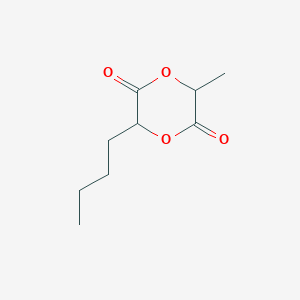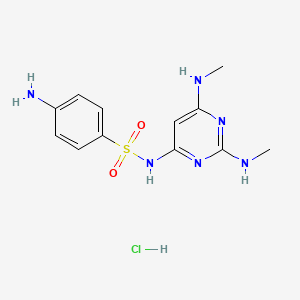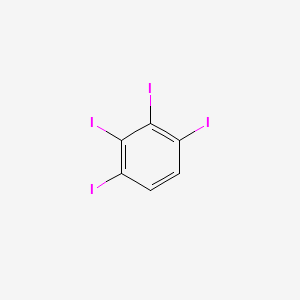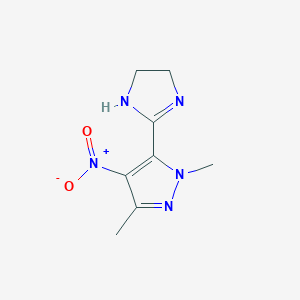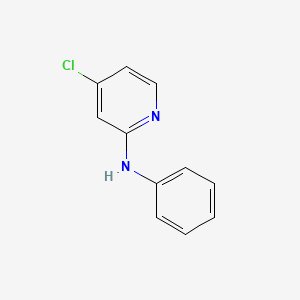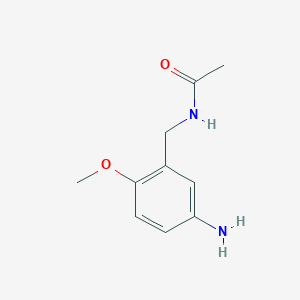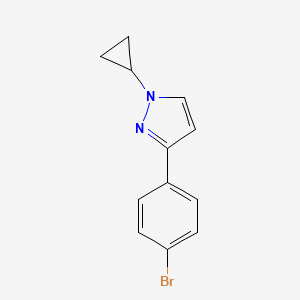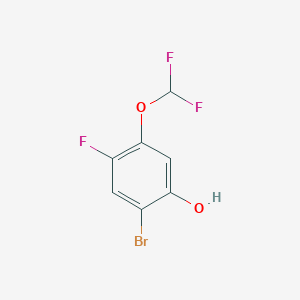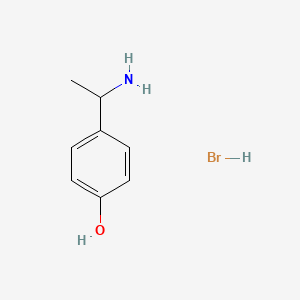
(S)-4-(1-Aminoethyl)phenol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Aminoethyl)phenol hydrobromide is a chemical compound that features a phenol group substituted with an aminoethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)phenol hydrobromide typically involves the reaction of 4-hydroxyacetophenone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound generally involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-Aminoethyl)phenol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, amines, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-4-(1-Aminoethyl)phenol hydrobromide is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-4-(1-Aminoethyl)phenol hydrobromide exerts its effects involves interactions with various molecular targets. The aminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Aminoethyl)phenol
- 4-Hydroxyacetophenone
- 4-Aminophenol
Uniqueness
(S)-4-(1-Aminoethyl)phenol hydrobromide is unique due to its specific stereochemistry and the presence of both amino and phenol functional groups. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C8H12BrNO |
|---|---|
Poids moléculaire |
218.09 g/mol |
Nom IUPAC |
4-(1-aminoethyl)phenol;hydrobromide |
InChI |
InChI=1S/C8H11NO.BrH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H |
Clé InChI |
PZBBMKOZPQAHRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)O)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


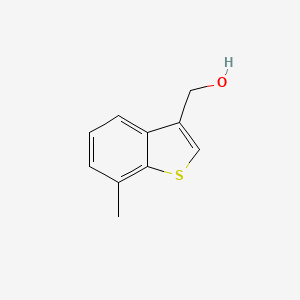
![1-Benzyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B8564926.png)

